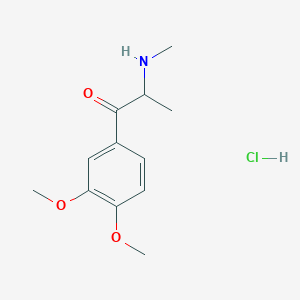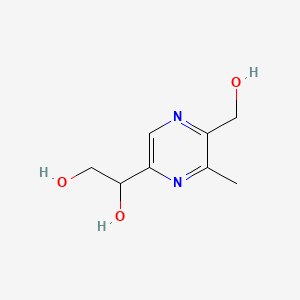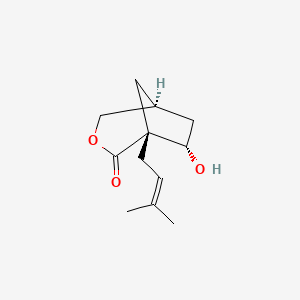
Flumequine sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flumequine sodium is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class used to treat bacterial infections . It is commonly used in veterinary medicine and exhibits antibacterial efficacy through the inhibition of bacterial DNA gyrase .
Synthesis Analysis
Flumequine degradation has been studied using advanced oxidation processes (AOPs). The sulfate radical (SO 4 ˙ −) shows a similar oxidation capacity to the hydroxyl radical (HO˙) but has a longer half-life . The reaction rate constants in different water samples were found to be 0.0348 min −1, 0.0179 min −1 and 0.0098 min −1, respectively .Molecular Structure Analysis
The molecular formula of Flumequine is C14H12FNO3 . The average weight is 261.2484 and the mono-isotopic weight is 261.08012146 .Chemical Reactions Analysis
Flumequine degradation by sulfate radical based AOPs in different water samples has been studied . The reaction rate constants in the three water samples were 0.0348 min −1, 0.0179 min −1 and 0.0098 min −1, respectively .Physical And Chemical Properties Analysis
Flumequine is a powder in appearance . The melting point ranges from 253 to 255 °C .科学的研究の応用
Detection in Broiler Serum and Muscle : A biosensor immunoassay (BIA) was developed for detecting flumequine in broiler serum and muscle. This assay is fast, specific, and can predict the flumequine concentration in muscle based on serum levels (Haasnoot et al., 2007).
Activity Against Brachyspira hyodysenteriae : Flumequine's in vitro anti-Brachyspira hyodysenteriae activity was evaluated, suggesting its use in swine dysentery outbreaks. However, its effectiveness against B. hyodysenteriae is questionable due to high MIC50 values (Aller-Morán et al., 2015).
Biotransformation by Ligninolytic Fungi : Various ligninolytic fungi can biotransform flumequine, with different fungi suggesting diverse transformation pathways. Some fungi produced antibacterially active metabolites (Čvančarová et al., 2013).
Rapid Detection in Animal Foods : A biomimetic enzyme-linked immunosorbent assay (BELISA) was developed for determining flumequine in animal foods. This method shows promise for food safety monitoring (Liu et al., 2019).
Degradation by Advanced Oxidation Processes : The advanced oxidation process (AOP) using UV/H2O2 effectively removes the antibacterial activity of flumequine in aqueous solutions, showing potential for environmental cleanup (da Silva et al., 2011).
Pharmacokinetics in Aquatic Animals : The pharmacokinetics and bioavailability of flumequine were studied in Atlantic salmon, showing variable absorption and distribution patterns compared to other compounds like oxolinic acid (Rogstad et al., 1993).
Mitogenic Effect on European Eel Lymphoid Cells : Flumequine exhibits mitogenic properties and influences lymphoid cell proliferation in European eels, affecting surface immunoglobulin-positive cells (van der Heijden et al., 1995).
Photocatalytic Degradation : N-doped TiO2 catalysts were effective in the photocatalytic degradation of flumequine under simulated sunlight, presenting a method for removing fluoroquinolone antibiotics from wastewater (Zeng et al., 2020).
Safety And Hazards
特性
InChI |
InChI=1S/C14H12FNO3.Na/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19;/h4-7H,2-3H2,1H3,(H,18,19); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPBLQQHZMNNLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flumequine Sodium | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


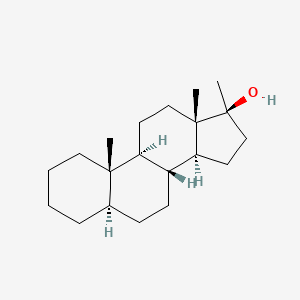
![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-ba-)- (9CI)](/img/no-structure.png)
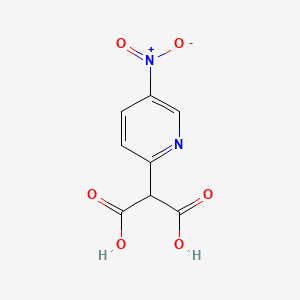

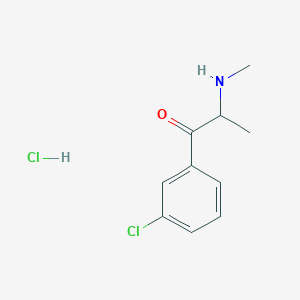
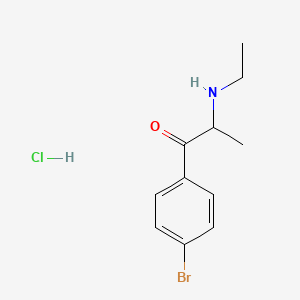
![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)

